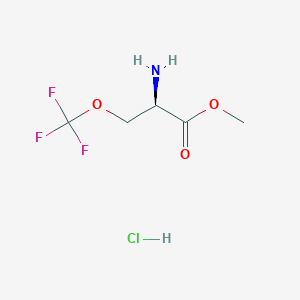

Methyl O-(trifluoromethyl)-D-serinate hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Molecular Structure Analysis

The incorporation of fluorine atoms into a drug molecule can modulate several important properties including its metabolism, pharmacokinetics and ability to permeate biological tissues .

Chemical Reactions Analysis

The trifluoromethyl group can participate in various chemical reactions. For example, trifluoromethylation reactions can be used to construct carbon–fluorine bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can be significantly influenced by the presence of the trifluoromethyl group. For example, the substitution of −CH3 by −CF3 could increase the biological activity by at least an order .

Aplicaciones Científicas De Investigación

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Nanostructured Organic Semiconductor Films for Molecular Detection : Research has shown that π-conjugated organic semiconductors, such as α,ω-diperfluorohexylquaterthiophene (DFH-4T), can be utilized in molecular detection through surface-enhanced Raman spectroscopy (SERS) without additional plasmonic layers. These findings suggest the potential for using similar fluorinated compounds, including Methyl O-(trifluoromethyl)-D-serinate hcl, in the development of SERS-active platforms for ultrasensitive trace analysis (Yilmaz et al., 2017).

Detection of Pesticides in Fruits : SERS, coupled with gold nanostructures, has been effectively used to detect pesticides on fruit surfaces. This technique could potentially be adapted to detect residues of Methyl O-(trifluoromethyl)-D-serinate hcl or similar compounds in agricultural products, ensuring food safety (Liu et al., 2013).

Analytical Chemistry Applications

Determination of D-Serine in Human Serum : A method utilizing LC-MS/MS for determining D-serine in human serum has been developed, highlighting the importance of sensitive and selective analytical techniques. This approach could be applied to measure the concentration of Methyl O-(trifluoromethyl)-D-serinate hcl in biological samples for research purposes (Sakamoto et al., 2015).

Medicinal Chemistry and Pharmacology

Structure-Activity Relationships of Pentacyclic Triterpenoids : The study of inhibitors against human carboxylesterase 1 (hCE1) explores how chemical modifications, including esterification and amidation, affect inhibitory activity. This research can inform the design of Methyl O-(trifluoromethyl)-D-serinate hcl derivatives for potential biomedical applications, such as drug development targeting serine hydrolases (Zou et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO3.ClH/c1-11-4(10)3(9)2-12-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXRQYXCFKBQNL-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](COC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl O-(trifluoromethyl)-D-serinate hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2433593.png)

![Methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methylpropanoate](/img/structure/B2433596.png)